4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride
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Overview
Description
4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. The compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-nitropyridine with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)pyridin-4-amine: Another related compound with different substitution patterns on the pyridine ring.
Uniqueness
4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-4-1-2-11-5(10)3-4;;/h1-3H,(H2,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLXUKARELRWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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